Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Malononitrile with 2,2'-Dibromodiethyl Ether
The most efficient and widely adopted method for synthesizing this compound involves the cyclization of malononitrile (1) with 2,2'-dibromodiethyl ether (2) under mild conditions. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 70°C for 3 hours, yielding the target compound with an 83.18% efficiency.
Reaction Mechanism :
The process begins with the deprotonation of malononitrile by DBU, generating a resonance-stabilized nitrile anion. This anion undergoes nucleophilic attack on the electrophilic carbons of 2,2'-dibromodiethyl ether, facilitating cyclization to form the pyran ring. The reaction avoids excessive temperatures, minimizing side products such as oligomers or decomposition derivatives.
Key Advantages :
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Mild Conditions : Elimination of high-temperature requirements reduces energy consumption and safety risks.
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High Yield : The optimized protocol achieves >80% yield, surpassing earlier methods that reported yields below 70%.
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Scalability : The absence of microwave reactors or specialized equipment makes this route suitable for industrial-scale production.
Experimental Procedures and Optimization
Stepwise Synthesis Protocol
The following procedure is adapted from Thieme Connect (2021):
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Reagents :
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Malononitrile (7.0 g, 106 mmol)
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2,2'-Dibromodiethyl ether (24.57 g, 106 mmol)
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DBU (32.26 g, 212 mmol)
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DMF (100 mL)
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Procedure :
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Combine malononitrile and 2,2'-dibromodiethyl ether in DMF.
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Cool the mixture to 0°C in an ice bath, then add DBU dropwise.
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Heat to 70°C and stir for 3 hours.
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Cool to room temperature, dilute with ethyl acetate, and wash with water/brine (3 × 150 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Isolate the product as a light brown solid (12 g, 83.18%).
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Optimization Strategies
Earlier synthetic routes suffered from side reactions due to excessive temperatures during cyclization. By maintaining the reaction at 70°C and extending stirring time to 3 hours, the improved protocol ensures complete conversion while avoiding decomposition. Additionally, substituting toxic solvents like THF with DFM enhances reaction safety without compromising efficiency.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound is confirmed by ¹H NMR and ¹³C NMR:
Mass Spectrometry
Low-resolution mass spectrometry (LRMS) data aligns with the molecular formula C₇H₈N₂O:
Comparative Analysis of Synthetic Methods
While alternative routes for pyran derivatives exist—such as the cyclization of diethyl malonate with 1,3-dihydroxyacetone—these methods are less applicable to this compound due to functional group incompatibility. The DBU-catalyzed approach remains unparalleled in yield and practicality for nitrile-containing pyrans.
Industrial Applications and Scalability
The described method is readily adaptable to continuous flow reactors, enabling large-scale production. Key considerations for industrial implementation include:
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Catalyst Recovery : DBU can be recycled via aqueous extraction, reducing costs.
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Purification : Flash chromatography or recrystallization achieves >98% purity, meeting pharmaceutical-grade standards.
Data Table 1: Summary of Synthetic Conditions for this compound
| Parameter | Details |
|---|---|
| Reactants | Malononitrile, 2,2'-Dibromodiethyl Ether |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Temperature | 70°C |
| Reaction Time | 3 hours |
| Yield | 83.18% |
| ¹H NMR (DMSO-d₆) | δ 3.73–3.67 (m, 4H), δ 2.32–2.26 (m, 4H) |
| LRMS (ESI+) | m/z 141.09 [M + H]⁺ |
Chemical Reactions Analysis
Types of Reactions
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted pyrans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Pharmaceuticals
Key Intermediate in Drug Synthesis:
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for anti-inflammatory and analgesic properties, making it valuable in drug development .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in synthesizing novel analgesics, highlighting its effectiveness as a building block for complex molecules .
Organic Synthesis
Building Block for Functional Groups:
This compound is widely recognized for its role as a building block in organic synthesis, particularly for protecting functional groups such as hydroxyls and amines during chemical reactions . It facilitates cycloadditions and other transformations that are essential in creating more complex organic structures.
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Application | Reference |
|---|---|---|
| Cycloaddition | Formation of cyclic compounds | |
| Functional Group Protection | Protecting hydroxyls and amines | |
| Synthesis of Derivatives | Production of analgesics |
Polymer Chemistry
Polymerization Potential:
this compound can participate in polymerization reactions, either with itself or with other unsaturated compounds. This characteristic makes it an important compound in developing new materials with enhanced properties such as flexibility and durability .
Case Study:
Research indicates that polymers derived from dihydro-2H-pyran compounds exhibit improved mechanical properties and resistance to environmental factors, making them suitable for coatings and adhesives .
Flavor and Fragrance Industry
The compound is also utilized in the flavor and fragrance industry due to its ability to contribute to pleasant aromas. Its derivatives are incorporated into formulations to enhance sensory attributes in food products and perfumes .
Material Science Research
In material science, this compound is explored for its potential in creating innovative coatings and composites that require specific chemical properties for enhanced performance. This application is critical for developing advanced materials used in various industrial applications .
Mechanism of Action
The mechanism by which dihydro-2H-pyran-4,4(3H)-dicarbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Pyrazole Dicarbonitrile Derivatives
Example Compounds : 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (e.g., from ).
- Synthesis: Prepared via a one-pot reaction using a green deep eutectic solvent (K₂CO₃:glycerol) at 50°C, involving aldehyde derivatives, ethyl cyanoacetate, and phenylhydrazine .
- Applications :
- Comparison : Unlike dihydro-2H-pyran-dicarbonitrile, pyrazole derivatives prioritize functional group diversity (e.g., aryl substituents) for enhanced bioactivity.
Pyridine Dicarbonitrile Derivatives
Example Compounds : Pyridine-3,5-dicarbonitriles (e.g., compound 24 from ).
- Synthesis : Generated via one-pot three-component coupling reactions, optimized through computational docking studies .
- Applications :
- Comparison : The pyridine core enhances π-π stacking interactions in target binding, whereas the pyran ring in the target compound may favor solubility and metabolic stability.
Dihydroquinoline Dicarbonitrile Derivatives
Example Compounds: 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile (3i from ).
- Synthesis : Achieved via diastereoselective methods with >20:1 dr and 92% yield, utilizing bulky substituents for stereocontrol .
- Applications: Potential use in asymmetric catalysis or as chiral ligands due to rigid stereochemistry.
- Comparison: The dihydroquinoline scaffold introduces aromaticity and steric bulk, contrasting with the partially saturated pyran system of the target compound.
Thienopyridine Dicarbonitrile Derivatives
Example Compounds: Thieno[2,3-b]pyridine-3,5-dicarbonitriles ().
- Synthesis : Alkylation of pyridine dicarbonitriles with α-halogen compounds, followed by cyclization .
- Applications : Explored for herbicide development due to structural resemblance to commercial agrochemicals.
- Comparison : The fused thiophene ring enhances planarity and electron-withdrawing effects, differing from the oxygen-containing pyran ring.
Pyrazine Dicarbonitrile Derivatives
Example Compounds : Pyrazine-2,3-dicarbonitriles ().
- Synthesis : Derived from furan-2,3-diones under mild conditions .
- Applications : Herbicidal activity, targeting plant-specific metabolic pathways.
- Comparison : Pyrazine’s nitrogen-rich structure offers distinct hydrogen-bonding capabilities compared to the pyran-based target compound.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile (CAS Number: 111511-90-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antioxidant, and anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 136.15 g/mol
- Synthesis : this compound can be synthesized using various methods, including reactions involving malononitrile and dichlorodiethyl ether under specific conditions .
Antibacterial Activity
Recent studies have demonstrated that derivatives of the pyran scaffold exhibit notable antibacterial properties. In particular, compounds derived from the 4H-pyran structure have shown effectiveness against various Gram-positive bacteria. For instance:
- Compound 4g and 4j : These derivatives inhibited all tested Gram-positive isolates except for Bacillus cereus, outperforming ampicillin in their inhibitory concentrations (IC) .
| Compound | IC (µM) | Target Bacteria |
|---|---|---|
| 4g | < Ampicillin | Various Gram-positive |
| 4j | < Ampicillin | Various Gram-positive |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through DPPH scavenging assays. Compounds such as 4g and 4j demonstrated significant DPPH scavenging activity, indicating their potential as effective antioxidants. Notably, compound 4j was more efficient than butylated hydroxytoluene (BHT), a common antioxidant standard .
Anticancer Activity
The anticancer properties of dihydro-2H-pyran derivatives have been extensively studied, particularly their effects on colorectal cancer cell lines such as HCT-116. Key findings include:
- Compounds 4d and 4k : These compounds exhibited cytotoxic effects with IC values of 75.1 µM and 85.88 µM respectively, indicating their potential as anticancer agents .
- Mechanistic studies revealed that these compounds inhibit CDK2 kinase activity, leading to reduced cell proliferation and induced apoptosis through caspase activation .
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| 4d | 75.1 | CDK2 inhibition, apoptosis |
| 4k | 85.88 | CDK2 inhibition, apoptosis |
Case Studies
Several case studies have highlighted the therapeutic potential of dihydro-2H-pyran derivatives:
- Antimicrobial Evaluation : A study evaluated a series of pyran derivatives against Mycobacterium bovis, showing promising antimicrobial activity that warrants further exploration for potential therapeutic applications .
- Cytotoxicity in Cancer Cell Lines : The cytotoxic effects of various pyran derivatives were assessed against multiple cancer cell lines (e.g., HCT-116). Compounds with electron-withdrawing groups demonstrated higher cytotoxicity compared to those with electron-donating groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, in the synthesis of related dicarbonitrile derivatives (e.g., phthalocyanines), refluxing precursors (e.g., hydroquinone) under inert gas (N₂) at 200°C for 10 hours promotes cyclization . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., DMSO-d₆ or CDCl₃ for NMR compatibility) . Key parameters are temperature control, stoichiometry of boronic esters (if used), and catalyst selection (e.g., DBU in 1-pentanol for ligand coordination) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and carbon hybridization. For example, aromatic protons in biphenyl derivatives appear as doublets at δ 7.23–7.52 ppm .
- Mass Spectrometry : ESI-MS determines molecular ion peaks (e.g., m/z 316 for a brominated derivative) .
- Elemental Analysis : Confirms purity (>98%) and matches calculated vs. experimental C/H/N ratios .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 hazard code) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (P280) .
- First Aid : Immediate rinsing with water for skin/eye contact (P305+P351+P338) and medical consultation for rashes (P333+P313) . Static discharge prevention (P243) is critical due to flammability (flash point: -15°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, studies on 1,4-dihydropyridines use Gaussian09 with B3LYP/6-31G(d,p) basis sets to optimize geometries and analyze Fukui indices for reactivity . Molecular docking (e.g., AutoDock Vina) evaluates binding affinity with biological targets (e.g., CDK9 inhibitors) .
Q. What strategies resolve contradictions in spectral data for dicarbonitrile derivatives?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .
- Cross-Validation : Correlate IR carbonyl stretches (~2216 cm⁻¹ for C≡N) with X-ray crystallography .
- Isotopic Labeling : Traces reaction pathways to confirm intermediate structures .
Q. How is this compound utilized in designing hybrid materials (e.g., electrocatalysts)?
- Methodological Answer : Dicarbonitrile derivatives serve as ligands for transition metals (e.g., cobalt phthalocyanines). Synthesis involves:
- Coordination Chemistry : Refluxing dicarbonitrile ligands with Co²⁺ salts in 1-pentanol forms poly[CoOTPc], characterized by cyclic voltammetry for hydrogen evolution (HER) activity .
- Hybrid Composites : Integration with conductive matrices (e.g., Ketjen-Black carbon) enhances electrochemical stability .
Q. What role does this compound play in medicinal chemistry (e.g., antitumor agents)?
- Methodological Answer : As a precursor to bioactive molecules:
- Antioxidant/Antitumor Phthalocyanines : Dicarbonitrile derivatives undergo fusion with hydroquinone to form macrocycles, screened for ROS scavenging and cytotoxicity (e.g., MTT assays on HeLa cells) .
- Antimicrobial Derivatives : Substituent variation (e.g., 4-chlorophenyl groups) enhances activity, validated via MIC assays against S. aureus .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
